molecular formula C15H13NO5 B6392737 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid CAS No. 1261980-96-4

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6392737
CAS No.: 1261980-96-4
M. Wt: 287.27 g/mol
InChI Key: JUIZAHHHFNPBGU-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety

Properties

IUPAC Name

5-(4-ethoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-15(20)10-5-3-9(4-6-10)11-7-12(14(18)19)13(17)16-8-11/h3-8H,2H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIZAHHHFNPBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688088
Record name 5-[4-(Ethoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-96-4
Record name 5-[4-(Ethoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 4-(ethoxycarbonyl)phenylboronic acid is coupled with 2-bromo-5-hydroxynicotinic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-(4-Ethoxycarbonylphenyl)-2-ketonicotinic acid, while reduction of a nitro group can produce 5-(4-Ethoxycarbonylphenyl)-2-aminonicotinic acid.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxycarbonylphenylboronic acid: Used in similar synthetic applications.

    2-Hydroxynicotinic acid: Shares the nicotinic acid moiety but lacks the ethoxycarbonylphenyl group.

    5-(4-Methoxycarbonylphenyl)-2-hydroxynicotinic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid is unique due to the combination of the ethoxycarbonylphenyl and hydroxynicotinic acid moieties. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

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